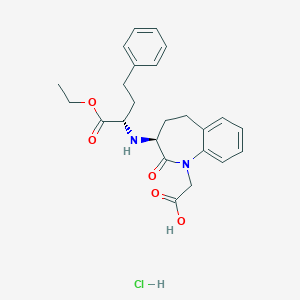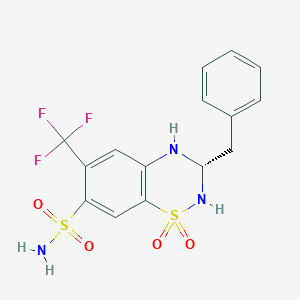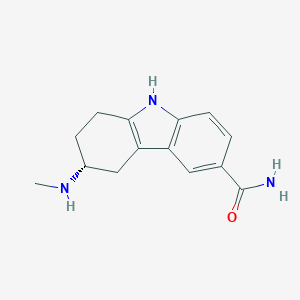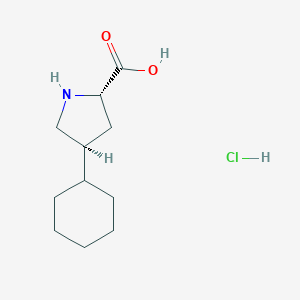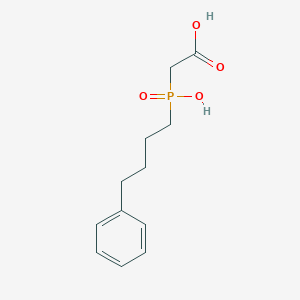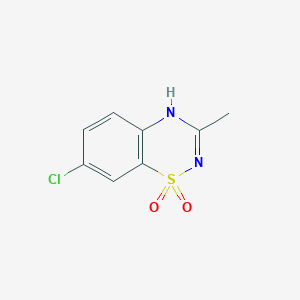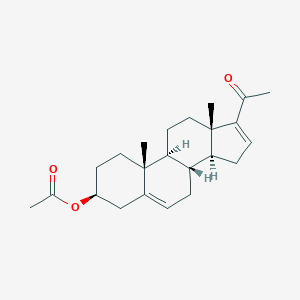
16-Dehydropregnenolone acetate
Overview
Description
16-Dehydropregnenolone acetate (DPA) is a crucial intermediate for the synthesis of steroid hormones-based drugs. It is an antagonist for farnesoid X receptor (FXR) and modulates cholesterol metabolism. It is considered as a potential antihyperlipidemic agent .
Synthesis Analysis
A three-step efficient synthesis for the commercial production of 16-dehydropregnenolone acetate (16-DPA) from diosgenin, in an overall yield of 60%, has been developed . This process involves the generation of acetylonium ion (CH3C+=O) in optimum concentration from acetic anhydride using in the molar ratio of 1:3.5(diosgenin:Ac2O) in a pressure reactor in a medium of a hydrocarbon solvent . Another method involves a chromium- and MnO2-free green synthesis of 16-DPA starting from diosgenin. The reaction sequence involves three steps: acetolysis followed by acetylation, oxidation, and hydrolysis .Molecular Structure Analysis
The molecular formula of 16-Dehydropregnenolone acetate is C23H32O3. The molecular weight is 356.5 g/mol . The IUPAC name is [(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .Chemical Reactions Analysis
The synthesis of 16-DPA involves several chemical reactions, including acetolysis, acetylation, oxidation, and hydrolysis .Physical And Chemical Properties Analysis
16-DPA has a density of 1.1±0.1 g/cm3, a boiling point of 464.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.6±3.0 kJ/mol, and the flash point is 200.1±28.8 °C . The index of refraction is 1.547, and the molar refractivity is 101.6±0.4 cm3 .Scientific Research Applications
16-Dehydropregnenolone Acetate: A Comprehensive Analysis of Scientific Research Applications
Intermediate for Steroid Hormone-Based Drugs: 16-Dehydropregnenolone acetate (DPA) serves as a crucial intermediate in the synthesis of a wide range of steroid hormone-based drugs. These include corticosteroids, anabolic steroids, sex hormones, and oral contraceptives . The transformation process from steroidal sapogenin to DPA is both eco-friendly and efficient, making it suitable for industrial production .
2. Antagonist for Farnesoid X Receptor (FXR) DPA acts as an antagonist for the farnesoid X receptor (FXR), which plays a significant role in regulating bile acid levels and cholesterol metabolism within the body . This antagonistic action can lead to the up-regulation of CYP7A1 and a subsequent reduction in serum cholesterol levels .
Potential Antihyperlipidemic Agent: Due to its ability to modulate cholesterol metabolism, DPA is considered a potential antihyperlipidemic agent. This application is particularly relevant in the context of treating conditions like hypercholesterolemia, where managing cholesterol levels is crucial for patient health .
Synthesis from Natural Sources: DPA can be synthesized from natural steroidal sapogenins like diosgenin and solasodine. This synthesis process is not only eco-friendly but also allows for the utilization of natural resources, such as isolating glycoalkaloids from waste streams of potato starch production .
Role in Lowering Serum Cholesterol: Studies have shown that related chemicals to DPA can lower serum cholesterol by acting as FXR antagonists. This suggests that DPA itself may have applications in developing lipid-lowering treatments .
Industrial Production Potential: The one-pot synthesis process developed for DPA highlights its potential for large-scale industrial production. This process achieves a high overall yield and can be easily adapted for mass production of steroid drug intermediates .
MilliporeSigma - 16-Dehydropregnenolone acetate CORE - A One-Pot Efficient Process for 16-Dehydropregnenolone Acetate Longdom - A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate Research@WUR - The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids Wikipedia - 16-Dehydropregnenolone acetate
Mechanism of Action
Target of Action
16-Dehydropregnenolone acetate (16-DPA) is an antagonist for the farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism .
Mode of Action
As an FXR antagonist, 16-DPA inhibits the activation of FXR, leading to the up-regulation of CYP7A1 , a key enzyme in the classic pathway of bile acid synthesis .
Biochemical Pathways
16-DPA affects the cholesterol metabolism pathway . By antagonizing FXR, it up-regulates CYP7A1, which catalyzes the conversion of cholesterol to 7-alpha-hydroxycholesterol, the first and rate-limiting step in the synthesis of bile acids . This process ultimately leads to a decrease in serum cholesterol levels .
Pharmacokinetics
The pharmacokinetic properties of 16-DPA have been studied in animal models. In female mice, 16-DPA showed a higher area under the plasma concentration-time curve (AUC), lower apparent volume of distribution (Vz), and smaller systemic clearance (CL) than the 16-DPA solution group . This suggests that the compound has good bioavailability. The pharmacokinetics of 16-dpa can vary between genders .
Result of Action
The primary cellular effect of 16-DPA is the lowering of serum cholesterol levels . This is achieved through the up-regulation of CYP7A1, leading to increased conversion of cholesterol to bile acids .
Action Environment
The action of 16-DPA can be influenced by various environmental factors. For instance, the availability of steroidal sapogenins, such as diosgenin and solasodine, which are used in the synthesis of 16-DPA, can affect the production and availability of the compound . Furthermore, the use of certain solvents and catalysts in the synthesis of 16-DPA can impact its efficacy and stability .
Safety and Hazards
properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRIOUCMXPLKV-RFOVXIPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057857 | |
| Record name | Dehydropregnenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Dehydropregnenolone acetate | |
CAS RN |
979-02-2 | |
| Record name | Dehydropregnenolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=979-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydropregnenolone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Dehydropregnenolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydropregnenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-oxopregna-5,16-dien-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGNADIENOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832VMW7ZGC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



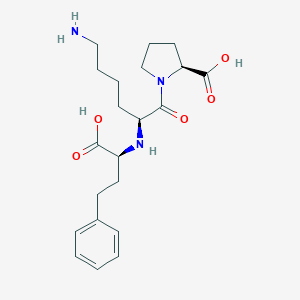
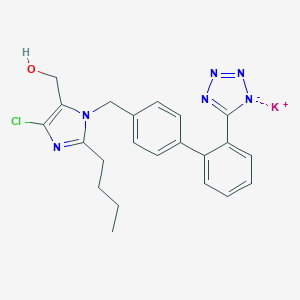
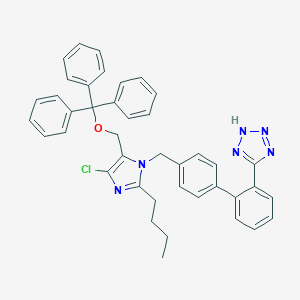
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
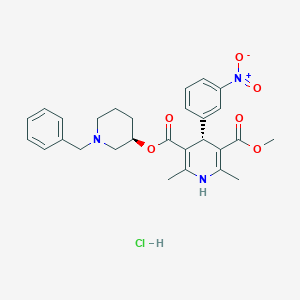
![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)

